(1S,5S,8R)-3-(tert-butoxycarbonyl)-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylic acid
CAS No.:
Cat. No.: VC13838060
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO5 |
|---|---|
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | (1S,5S,8R)-8-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO5/c1-12(2,3)19-11(18)14-6-8-4-5-13(7-14,9(8)15)10(16)17/h8-9,15H,4-7H2,1-3H3,(H,16,17)/t8-,9+,13-/m0/s1 |
| Standard InChI Key | RZZDQYGCRRBXJI-RWEMILLDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CC[C@](C1)([C@@H]2O)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)(C2O)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)(C2O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the azabicyclooctane family, featuring a bicyclo[3.2.1]octane framework with a nitrogen atom at position 3 and hydroxyl and carboxylic acid groups at positions 8 and 1, respectively . The stereochemistry is defined as (1S,5S,8R), critical for its spatial orientation and intermolecular interactions. The Boc group at position 3 serves as a transient amine protector, enabling selective derivatization.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₂₁NO₅ | |
| Molecular weight | 271.31 g/mol | |
| IUPAC name | (1S,5S,8R)-8-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid | |
| SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CCC@([C@@H]2O)C(=O)O | |
| InChIKey | RZZDQYGCRRBXJI-RWEMILLDSA-N | |
| LogP | 0.59 | |
| Hydrogen bond donors/acceptors | 2/4 |
Stereochemical Considerations
The (1S,5S,8R) configuration distinguishes this compound from its diastereomers, such as the (1S,5S,8S) variant (MFCD29760279) . Computational models indicate that the equatorial orientation of the hydroxyl group in the (8R) configuration enhances hydrogen-bonding potential compared to axial dispositions.
Synthesis and Stereocontrol
Key Synthetic Routes
Synthesis typically employs asymmetric catalysis to establish the bicyclic core. A reported strategy involves:
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Ring-closing metathesis: Formation of the bicyclo[3.2.1] framework using Grubbs catalysts under inert conditions.
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Boc protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate in dichloromethane .
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Oxidative functionalization: Selective oxidation at C1 and C8 positions using TEMPO/oxone systems to install carboxylic acid and hydroxyl groups.
Challenges in Stereoselectivity
Achieving >99% enantiomeric excess (ee) requires chiral auxiliaries or organocatalysts. The (8R) configuration is particularly sensitive to reaction temperature, with optimal yields (78–82%) observed at −20°C. Competing pathways leading to the (8S) isomer (ChemSpace ID: CSCS00045232662) underscore the need for precise kinetic control.
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental LogP values of 0.59 suggest moderate lipophilicity, aligning with calculated polar surface areas (87 Ų) . Aqueous solubility is limited (2.1 mg/mL at 25°C), but improves in DMSO (>50 mg/mL).
Thermal and pH Stability
Differential scanning calorimetry reveals decomposition onset at 182°C. The Boc group demonstrates stability in neutral/acidic conditions (pH 4–7) but undergoes cleavage below pH 3, generating the primary amine .
Table 2: Stability Profile
| Condition | Stability Outcome | Source |
|---|---|---|
| pH 2 (HCl, 25°C) | Boc deprotection in <2 hours | |
| pH 7 (buffer) | Stable for >72 hours | |
| 40°C (dry) | No degradation over 30 days |
Applications in Drug Discovery
Role as a Synthetic Intermediate
The compound’s bifunctional groups (carboxylic acid and Boc-protected amine) enable diverse derivatizations:
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Amide coupling: EDCI/HOBt-mediated reactions with amines yield substituted bicyclic amides.
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Esterification: Methanol/H₂SO₄ converts the acid to methyl esters for prodrug development.
Biological Relevance
While direct pharmacological data remain unpublished, structural analogs exhibit:
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Neuromodulatory activity: Azabicyclooctanes with similar stereochemistry show affinity for σ-1 receptors (Ki = 12–180 nM).
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Antimicrobial potential: Carboxylic acid derivatives inhibit Sortase A in Staphylococcus aureus (IC₅₀ ≈ 8 µM).
Comparative Analysis of Azabicyclooctane Derivatives
Table 3: Structural and Functional Comparisons
This table highlights how hydroxyl group position and Boc protection influence applications. The (8R) configuration’s hydrogen-bonding capacity may enhance target engagement compared to deoxygenated analogs .
Future Research Directions
Synthetic Methodology
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Photocatalytic asymmetric synthesis: Leveraging visible-light catalysis to improve stereocontrol and reduce byproducts.
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Continuous-flow systems: Enhancing scalability of the oxidation steps using microreactor technology.
Biological Exploration
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PROTAC development: Utilizing the carboxylic acid for linker conjugation in targeted protein degraders.
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Bacterial efflux pump inhibition: Testing against multidrug-resistant Pseudomonas aeruginosa strains.
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